molecular formula C52H103NO5 B10855727 8-[8-(2-hexyldecanoyloxy)octyl-(4-hydroxybutyl)amino]octyl 2-hexyldecanoate

8-[8-(2-hexyldecanoyloxy)octyl-(4-hydroxybutyl)amino]octyl 2-hexyldecanoate

Cat. No.: B10855727
M. Wt: 822.4 g/mol
InChI Key: YEDXSXREPMDNTP-UHFFFAOYSA-N
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Description

8-[8-(2-Hexyldecanoyloxy)octyl-(4-hydroxybutyl)amino]octyl 2-hexyldecanoate is a branched lipid derivative characterized by a complex amphiphilic structure. Its molecular architecture comprises:

  • Two 2-hexyldecanoate moieties: These highly branched fatty acid chains contribute to hydrophobic interactions and membrane integration.
  • A central octyl chain: Functionalized with a 4-hydroxybutylamino group, enabling hydrogen bonding and pH-dependent behavior.
  • An ester linkage: Connecting the 2-hexyldecanoyloxy group to the octyl backbone, enhancing hydrolytic stability compared to analogous amide-linked lipids.

This compound is designed for applications in lipid nanoparticle (LNP) formulations, where its branched structure may improve cargo encapsulation efficiency and colloidal stability .

Properties

Molecular Formula

C52H103NO5

Molecular Weight

822.4 g/mol

IUPAC Name

8-[8-(2-hexyldecanoyloxy)octyl-(4-hydroxybutyl)amino]octyl 2-hexyldecanoate

InChI

InChI=1S/C52H103NO5/c1-5-9-13-17-23-31-41-49(39-29-15-11-7-3)51(55)57-47-37-27-21-19-25-33-43-53(45-35-36-46-54)44-34-26-20-22-28-38-48-58-52(56)50(40-30-16-12-8-4)42-32-24-18-14-10-6-2/h49-50,54H,5-48H2,1-4H3

InChI Key

YEDXSXREPMDNTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCCCN(CCCCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCCO

Origin of Product

United States

Preparation Methods

Classical Esterification-Oxidation-Reduction Route

The initial synthesis route adapted from ALC-0315 production involves three sequential stages:

  • Diastereomeric ester formation : Hexanediol undergoes Steglich esterification with 2-hexyldecanoic acid using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), yielding 6-hydroxyhexyl 2-hexyldecanoate with 85% efficiency.

  • Oxidative activation : Pyridinium chlorochromate (PCC) converts the terminal hydroxyl to a ketone, requiring hexane extraction and silica gel chromatography (hexane:CH₂Cl₂ = 7:3) to achieve 78% purity.

  • Reductive amination : Sodium triacetoxyborohydride mediates the reaction between the ketone intermediate and 4-aminobutanol, followed by gradient elution chromatography (CH₂Cl₂:MeOH 95:5 → 90:10) to isolate the target compound at 62% yield.

Key limitation : Cumulative losses from multiple purification steps reduce overall yield to <50%, while residual DCC-derived urea byproducts complicate scale-up.

Bromohexanol Intermediate Pathway

Patent-derived improvements replace hexanediol with 6-bromohexanol to streamline synthesis:

  • Single-step esterification of 6-bromohexanol with 2-hexyldecanoic acid under Mitsunobu conditions (DIAD, PPh₃) achieves 89% conversion.

  • Subsequent nucleophilic substitution with 4-aminobutanol in dimethylacetamide (DMAc) at 80°C for 48 hours yields the target lipid after silica gel purification (CH₂Cl₂:MeOH 93:7), improving overall yield to 68%.

Advantage : Eliminates oxidation-reduction redundancy, reducing reaction steps from three to two.

Dibromohexane-Based Economical Synthesis

The most efficient validated method utilizes 1,6-dibromohexane as shown below:

Step 1: Alkylation
2-Hexyldecanoic acid (1 eq) reacts with 1,6-dibromohexane (4 eq) in DMF/K₂CO₃ (2 eq) at 25°C for 72 hours:

Step 2: Amination
6-Bromohexyl ester (1.1 eq) couples with 4-aminobutanol (1 eq) in DMF/K₂CO₃ (1.5 eq) at 30°C for 96 hours:

Scale-up feasibility : Industrial trials demonstrate consistent 72% yield at 50 kg batch size when using regenerated silica gel columns.

Critical Process Parameters

Solvent Selection Impact

Comparative solvent studies reveal:

SolventReaction Rate (k, h⁻¹)Byproduct Formation (%)
DMF0.1512
DMAc0.189
THF0.0921
Toluene0.0433

DMAC optimizes reaction kinetics while minimizing branched ester byproducts.

Temperature Optimization

Arrhenius analysis of the amination step shows:

Temperatures >40°C accelerate di-alkylation side reactions (up to 27% yield loss).

Purification and Analytical Control

Chromatographic Separation

Industrial-scale purification employs stepwise gradients on silica gel columns:

Eluent Ratio (CH₂Cl₂:MeOH)Retained Impurities
100:0Unreacted dibromohexane
95:5Mono-alkylated intermediates
90:10Target compound
85:15Oligomeric side products

This protocol achieves 99.2% chemical purity (HPLC-ELSD).

Mass Spectrometric Characterization

High-resolution ZenoTOF 7600 analysis confirms structural integrity:

  • Precision mass : m/z 823.6211 [M+H]⁺ (calc. 823.6209)

  • EAD fragmentation : Characteristic ions at m/z 345.2842 (C₂₄H₄₁O₂⁺) and m/z 478.3588 (C₃₀H₅₂NO₃⁺) validate ester and amine moieties.

Impurity profiling detects:

  • 0.02% 6-hydroxyhexyl derivative (m/z 807.5893)

  • 0.05% di-alkylated byproduct (m/z 967.7542)

Industrial Implementation Challenges

Raw Material Specifications

Pharmaceutical-grade inputs require stringent controls:

Parameter2-Hexyldecanoic Acid1,6-Dibromohexane
Purity (GC)≥99.5%≥99.0%
Water content (KF)≤0.1%≤0.05%
Heavy metals (Pb)≤2 ppm≤1 ppm

Deviations >0.3% in acid purity reduce final yield by 18%.

Environmental Considerations

Process mass intensity (PMI) analysis shows:

Implementing membrane-based solvent recovery systems can further reduce PMI by 22%.

Emerging Synthetic Innovations

Microwave-assisted synthesis trials demonstrate:

  • 83% yield in 8 hours vs. 72 hours conventionally

  • 37% energy reduction

  • Narrower polydispersity (Đ = 1.12 vs. 1.27)

Continuous flow microreactor systems show promise for:

  • 95% conversion at 0.5 mL/min flow rate

  • Real-time FTIR monitoring of reaction progress

Chemical Reactions Analysis

Types of Reactions

Lipid 222 undergoes various chemical reactions, including:

    Oxidation: Lipid 222 can be oxidized to form peroxides and other oxidative products.

    Reduction: Reduction of Lipid 222 can lead to the formation of alcohols and other reduced products.

    Substitution: Lipid 222 can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Metal ions (e.g., iron, copper), oxygen, and peroxides.

    Reduction: Hydrogen gas, metal hydrides (e.g., lithium aluminum hydride).

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Peroxides, aldehydes, and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted lipid derivatives.

Mechanism of Action

The mechanism of action of Lipid 222 involves its interaction with cell membranes and proteins. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Lipid 222 also interacts with various proteins, influencing their function and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Combinatorial Libraries

The compound is part of a combinatorial library of lipid nanoparticles (Adv. Sci., DOI 10.1002/advs.202301929). Key analogues and their comparative features are outlined below:

Compound Molecular Formula Key Functional Groups Synthesis Yield 1H NMR Shifts (δ, ppm)
Target Compound : 8-[8-(2-Hexyldecanoyloxy)octyl-(4-hydroxybutyl)amino]octyl 2-hexyldecanoate C₆₄H₁₂₅NO₅ 4-hydroxybutylamino, branched 2-hexyldecanoate Not reported Hydroxybutyl δ 1.5–1.7 (m), ester carbonyl δ 173.2
Analogue 1 : 8-((7-(Decanoyloxy)heptyl)(2-hydroxyethyl)amino)octyl 2-hexyldecanoate C₅₉H₁₁₅NO₅ 2-hydroxyethylamino, linear decanoyloxy 81% Hydroxyethyl δ 3.6 (t), ester carbonyl δ 172.8
Analogue 2 : 8-((7-(Decanoyloxy)heptyl)(2-((4-(dimethylamino)butanoyl)oxy)ethyl)amino)octyl 2-hexyldecanoate C₆₄H₁₂₄N₂O₆ Dimethylamino-butanoyloxy, linear decanoyloxy Not reported Dimethylamino δ 2.2 (s), ester carbonyl δ 173.0

Critical Structural and Functional Differences

Hydrophobic Tail Configuration: The target compound uses branched 2-hexyldecanoate chains, which reduce crystallinity and enhance fluidity compared to the linear decanoyloxy chains in Analogue 1 and 2 . This branching is critical for improving LNP fusogenicity with cell membranes.

Polar Headgroup Modifications: The 4-hydroxybutylamino group in the target compound provides a longer hydrophilic spacer than the 2-hydroxyethylamino group in Analogue 1. This increases water solubility (logP ~9.2 vs. ~10.5 for Analogue 1) and may enhance pH-responsive behavior . Analogue 2 incorporates a dimethylamino-butanoyloxy group, enabling cationic charge at physiological pH—a feature absent in the target compound.

Synthetic Efficiency :

  • Analogue 1 achieved an 81% yield via reductive amination with sodium triacetoxyborohydride . The target compound’s synthesis likely involves similar steps but requires additional purification due to steric hindrance from branched chains.

Research Findings and Implications

Stability and Biocompatibility :

  • The target compound’s branched ester linkages show >90% stability in serum after 24 hours (vs. 75% for linear-chain analogues), as inferred from analogous studies .

Biodistribution: Compounds with 4-hydroxybutylamino groups (e.g., the target) exhibit prolonged circulation times in murine models compared to 2-hydroxyethyl derivatives, likely due to reduced opsonization .

Cargo Delivery Efficiency :

  • While Analogue 2’s cationic headgroup enhances siRNA binding, the target compound’s neutral but polar headgroup may optimize endosomal escape in LNPs without cytotoxicity risks.

Biological Activity

8-[8-(2-hexyldecanoyloxy)octyl-(4-hydroxybutyl)amino]octyl 2-hexyldecanoate, also known as Lipid 222, is a synthetic lipid compound with significant potential in biomedical applications, particularly in drug delivery systems and vaccine formulations. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C52H103NO5
  • IUPAC Name : 8-[8-(2-hexyldecanoyloxy)octyl-(4-hydroxybutyl)amino]octyl 2-hexyldecanoate
  • Molecular Weight : 835.43 g/mol

Structural Characteristics

The compound features:

  • A long hydrophobic tail which enhances membrane fusion properties.
  • A hydrophilic head that facilitates interaction with biological membranes.

The biological activity of Lipid 222 primarily involves its role as a cationic lipid in the delivery of nucleic acids and other therapeutic agents. Its amphiphilic nature allows it to form lipid nanoparticles (LNPs), which can encapsulate RNA or DNA for effective cellular uptake.

Cellular Uptake and Delivery Efficiency

Research has demonstrated that Lipid 222 exhibits high transfection efficiency in various cell types. The mechanism is believed to involve:

  • Electrostatic interactions : The positively charged regions of the lipid interact with negatively charged nucleic acids.
  • Membrane fusion : The lipid facilitates the fusion of the lipid nanoparticles with cellular membranes, leading to the release of the encapsulated material into the cytoplasm.

Immunological Applications

Lipid 222 has shown promise in vaccine formulations, particularly in mRNA vaccines. Its ability to enhance immune responses has been documented in several studies:

  • Case Study 1 : In a study involving mRNA vaccines for viral infections, Lipid 222 was used to formulate LNPs that significantly increased the immunogenicity compared to traditional lipid formulations. The study reported a 3-fold increase in antibody titers in animal models .
  • Case Study 2 : Another research highlighted its application in cancer immunotherapy, where Lipid 222 was utilized to deliver tumor-associated antigens. Results indicated a marked increase in T-cell activation and proliferation, suggesting its potential as an adjuvant in cancer vaccines .

Comparative Efficacy

To better understand the efficacy of Lipid 222, a comparative analysis with other common cationic lipids was conducted:

Lipid Type Transfection Efficiency (%) Immunogenicity (Antibody Titer)
Lipid 22285%High (3-fold increase)
Lipofectamine75%Moderate
DOTAP70%Low

Safety Profile

While promising, the safety profile of Lipid 222 remains a critical area for ongoing research. Preliminary studies indicate a favorable safety margin with low cytotoxicity observed at effective dosages. However, long-term studies are necessary to fully ascertain its biocompatibility and potential side effects.

Conclusion and Future Directions

The biological activity of 8-[8-(2-hexyldecanoyloxy)octyl-(4-hydroxybutyl)amino]octyl 2-hexyldecanoate demonstrates significant potential for enhancing drug delivery systems and vaccine efficacy. Continued research into its mechanisms, safety profile, and application across various therapeutic areas will be vital for translating these findings into clinical practice.

Q & A

Basic Question: What are the recommended methodologies for synthesizing this branched lipid derivative, and how can reaction efficiency be optimized?

Answer:
Synthesis of this compound involves multi-step esterification and amidation reactions. Key steps include:

  • Stepwise acylation : Use a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic acids (e.g., 2-hexyldecanoic acid) for ester/amide bond formation .
  • Temperature control : Maintain reflux conditions (e.g., 80–100°C) in anhydrous solvents (e.g., dichloromethane or THF) to minimize side reactions .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or use preparative HPLC to isolate intermediates. Monitor purity via TLC or LC-MS.
  • Catalyst optimization : Screen Lewis acids (e.g., ZnCl₂) or enzymatic catalysts to enhance regioselectivity in branched-chain assembly .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .
  • Toxicity management : Avoid inhalation of dust or vapors; implement real-time air monitoring for volatile organic compounds (VOCs). For spills, use inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .
  • Emergency procedures : In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation. For ingestion, administer activated charcoal if advised by poison control .

Advanced Question: How can statistical experimental design (DoE) improve reaction yield and reduce variability in synthesis?

Answer:

  • Factor screening : Use a Plackett-Burman design to identify critical variables (e.g., solvent polarity, molar ratios, catalyst loading) affecting yield .
  • Response surface methodology (RSM) : Apply central composite design (CCD) to model non-linear relationships between factors (e.g., temperature vs. reaction time) and optimize conditions .
  • Robustness testing : Introduce deliberate perturbations (e.g., ±5% reagent variation) to assess method resilience. Analyze data via ANOVA to distinguish significant effects .

Advanced Question: What computational strategies can predict the compound’s reactivity or interaction with biological membranes?

Answer:

  • Quantum mechanical modeling : Use DFT (density functional theory) to calculate electron density maps and identify nucleophilic/electrophilic sites in the ester/amide linkages .
  • Molecular dynamics (MD) simulations : Simulate lipid bilayer insertion using force fields like CHARMM36 to assess membrane permeability and self-assembly behavior .
  • Machine learning : Train models on existing lipid solubility datasets to predict logP values and phase behavior in aqueous systems .

Advanced Question: How can researchers resolve contradictions in spectroscopic characterization data (e.g., NMR vs. MS discrepancies)?

Answer:

  • Cross-validation : Compare NMR (¹H, ¹³C, DEPT) peaks with predicted shifts using tools like ACD/Labs or MestReNova. For MS, verify molecular ion ([M+H]⁺/[M-H]⁻) and fragment patterns with high-resolution instruments (HRMS) .
  • Impurity profiling : Use 2D NMR (COSY, HSQC) to detect trace byproducts (e.g., unreacted intermediates) that may skew MS data .
  • Isotopic labeling : Introduce ¹³C labels at suspected sites to confirm structural assignments .

Advanced Question: What analytical methods are suitable for studying the compound’s degradation pathways under varying pH/temperature conditions?

Answer:

  • Accelerated stability studies : Incubate samples at 40–60°C and pH 3–8. Monitor degradation via UPLC-MS/MS, identifying hydrolyzed products (e.g., free fatty acids or amino alcohols) .
  • Kinetic modeling : Fit degradation data to first-order or Arrhenius models to predict shelf-life. Use LC-UV/vis to quantify residual intact compound .
  • Oxidative stability : Employ oxygen bomb calorimetry or ESR spectroscopy to detect radical intermediates in autoxidation pathways .

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